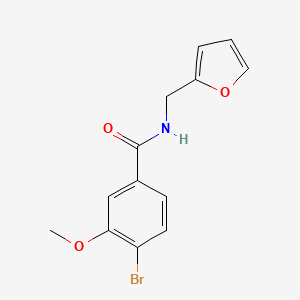

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-N-(furan-2-ylmethyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c1-17-12-7-9(4-5-11(12)14)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMYXOXEBXTIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCC2=CC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674716 | |

| Record name | 4-Bromo-N-[(furan-2-yl)methyl]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-36-5 | |

| Record name | 4-Bromo-N-(2-furanylmethyl)-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-[(furan-2-yl)methyl]-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide, a substituted benzamide derivative with significant potential in medicinal chemistry. This document details the synthesis, physicochemical properties, and explored biological activities of this compound, offering a foundational resource for researchers in drug discovery and development. The synthesis involves a strategic amidation reaction, and the compound's pro-apoptotic and antibacterial properties are discussed, underpinned by established methodologies for their evaluation.

Introduction

This compound (Figure 1) is a synthetic organic compound characterized by a central benzamide core. This scaffold is prevalent in a multitude of pharmacologically active molecules. The unique combination of a furan moiety, a brominated and methoxylated phenyl ring, suggests a diverse range of potential biological interactions. Furan-containing compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects[1][2]. Similarly, substituted benzamides have been extensively investigated for their therapeutic potential, acting as, for example, anti-emetics, antipsychotics, and gastroprokinetics.

This guide aims to provide a detailed technical overview of this compound, from its molecular construction to its potential therapeutic applications.

Figure 1: Chemical Structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is achieved through the formation of an amide bond between 4-bromo-3-methoxybenzoic acid and furfurylamine. This reaction is a cornerstone of organic synthesis and can be accomplished via several reliable methods.

Synthetic Pathway Rationale

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. Common strategies include conversion of the carboxylic acid to a more reactive acyl chloride or the use of coupling agents.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Acyl Chloride Method

This protocol describes a robust and widely applicable method for the synthesis of the title compound.

Step 1: Formation of 4-bromo-3-methoxybenzoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methoxybenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in a fume hood.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-3-methoxybenzoyl chloride is a viscous oil or low-melting solid and can be used in the next step without further purification.

Step 2: Amide Coupling

-

In a separate flask, dissolve furfurylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the amine solution in an ice bath (0 °C).

-

Slowly add the crude 4-bromo-3-methoxybenzoyl chloride (dissolved in a small amount of the same anhydrous solvent) to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the mixture with water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain this compound as a solid.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrNO₃ | [1][3][4][5] |

| Molecular Weight | 310.14 g/mol | [3][4] |

| CAS Number | 1072944-36-5 | [1][4][5][6] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not available in literature | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide and furan rings, a singlet for the methoxy group protons, a doublet for the methylene protons, and a triplet for the amide proton. The chemical shifts and coupling constants would be characteristic of the substituted aromatic systems.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-O stretching of the methoxy group and the furan ring, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of fragments such as the furan-2-ylmethyl group.

Biological Activity and Potential Applications

Emerging evidence suggests that this compound possesses promising biological activities, particularly in the realms of oncology and infectious diseases.

Pro-Apoptotic Activity in Cancer Cells

Substituted benzamides have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism often involves the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases[7][8].

4.1.1. Plausible Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, it is hypothesized to induce apoptosis through the modulation of key signaling pathways involved in cell survival and death.

Caption: Plausible intrinsic pathway of apoptosis induced by the compound.

4.1.2. Experimental Protocol: Annexin V Apoptosis Assay

The Annexin V assay is a standard method to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

-

Cell Culture and Treatment: Culture a relevant cancer cell line to approximately 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD. Incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells[9].

Antibacterial Activity

The furan moiety is a well-established pharmacophore in a number of antibacterial agents. It is plausible that this compound exhibits antibacterial properties.

4.2.1. Potential Targets and Mechanism

The mechanism of antibacterial action could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis. The lipophilic nature of the compound may facilitate its passage through the bacterial cell wall.

4.2.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria[10][11][12].

Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. Further research should focus on:

-

Detailed Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways involved in its pro-apoptotic and antibacterial effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to optimize potency and selectivity.

-

In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of the compound in preclinical animal models.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, and potential biological activities of this compound. The straightforward synthesis and the promising indications of pro-apoptotic and antibacterial activities make this compound a molecule of significant interest for further investigation in the field of drug discovery. The detailed protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 4. 1072944-36-5 | this compound - Moldb [moldb.com]

- 5. N-(Furan-2-ylmethyl)4-bromo-3-methoxybenzamide, CasNo.1072944-36-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. woah.org [woah.org]

- 8. biotech.illinois.edu [biotech.illinois.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdb.apec.org [pdb.apec.org]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds. Its structure incorporates a substituted benzoyl moiety linked to a furan-containing side chain via an amide bond. The benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, while the furan ring is a five-membered aromatic heterocycle known to be a constituent of many biologically active molecules.[1][2] The presence of a bromine atom and a methoxy group on the benzene ring is anticipated to modulate the compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its overall biological profile.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound (CAS No. 1072944-36-5).[3][4] Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from commercial suppliers and extrapolates data from structurally analogous compounds to present a holistic profile. The guide further details a robust synthetic protocol for its preparation and discusses its potential biological significance in the context of related furan and benzamide derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key identifiers and predicted physicochemical parameters for this compound.

| Property | Value | Source |

| IUPAC Name | N-(furan-2-ylmethyl)-4-bromo-3-methoxybenzamide | - |

| CAS Number | 1072944-36-5 | [3][4] |

| Molecular Formula | C13H12BrNO3 | [3] |

| Molecular Weight | 310.14 g/mol | [3] |

| Purity | Typically ≥98% (as supplied commercially) | [3] |

| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature based on analogous compounds. | - |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Predicted to be soluble in polar aprotic solvents.[5] | - |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings. The methoxy group will likely appear as a singlet around 3.8-4.0 ppm. The methylene protons of the furfuryl group will present as a doublet, coupled to the adjacent NH proton. The amide proton will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the amide will be found in the downfield region (around 165-170 ppm). Aromatic carbons will resonate in the 110-160 ppm range, with those attached to electronegative atoms (bromine, oxygen) shifted accordingly.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the amide group (typically around 1650 cm⁻¹). N-H stretching vibrations will appear in the region of 3300 cm⁻¹. C-H stretching of the aromatic and furan rings will be observed around 3000-3100 cm⁻¹, while C-O stretching of the methoxy group will be present in the 1000-1300 cm⁻¹ region.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amide coupling reaction between 4-bromo-3-methoxybenzoic acid and furfurylamine. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the amine.

Experimental Protocol: Amide Coupling via Acyl Chloride

Step 1: Synthesis of 4-bromo-3-methoxybenzoyl chloride

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), suspend 4-bromo-3-methoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases and the solid has completely dissolved.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methoxybenzoyl chloride, an oily or solid residue, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve furfurylamine (1 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic route for this compound.

Potential Biological Significance

While there is no specific biological data available for this compound, the structural motifs present in the molecule suggest potential for various biological activities.

-

Antimicrobial Activity: Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][9] Similarly, various benzamide derivatives have been investigated as potential antimicrobial agents.[2] The combination of these two pharmacophores in the target molecule makes it a candidate for antimicrobial screening.

-

Anticancer Activity: The benzamide scaffold is a key component of several anticancer drugs. For instance, derivatives of 4-bromo-N-phenylbenzamide have been explored as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a target in non-small cell lung cancer.[10][11] Furthermore, bromophenol derivatives have shown potential as anticancer agents.[12] The furan moiety is also present in numerous compounds with demonstrated anticancer effects.[13]

-

Anti-inflammatory Activity: Both furan and benzamide derivatives have been reported to possess anti-inflammatory properties.[9] This suggests that this compound could be a subject of interest in the development of new anti-inflammatory agents.

Logical Relationship of Structural Features to Potential Biological Activity

Caption: Relationship between structural motifs and potential bioactivities.

Conclusion

This compound is a molecule of interest for chemical and pharmaceutical research due to its combination of a substituted benzamide and a furan moiety. While direct experimental data on its physicochemical properties and biological activities are currently scarce, this guide provides a comprehensive overview based on available information and predictions from analogous structures. The outlined synthetic protocol offers a reliable method for its preparation, enabling further investigation into its properties and potential therapeutic applications. Future studies are warranted to fully characterize this compound and explore its biological potential, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

References

- 1. ijabbr.com [ijabbr.com]

- 2. benchchem.com [benchchem.com]

- 3. 1072944-36-5 | this compound - Moldb [moldb.com]

- 4. N-(Furan-2-ylmethyl)4-bromo-3-methoxybenzamide, CasNo.1072944-36-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 5. 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide (2034344-67-5) for sale [vulcanchem.com]

- 6. rsc.org [rsc.org]

- 7. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Methoxybenzamide(3424-93-9) IR Spectrum [chemicalbook.com]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (CAS 1072944-36-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a substituted benzamide that incorporates a furan moiety, a common scaffold in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential for biological activity. Given the limited publicly available data on this specific molecule, this document leverages established principles of organic synthesis and medicinal chemistry to present a robust framework for its preparation and potential applications. The protocols and hypotheses herein are based on analogous and well-documented chemical transformations and structure-activity relationships of related compounds.

Introduction and Rationale

Substituted benzamides are a prominent class of compounds in drug discovery, with applications ranging from anticancer to anti-inflammatory agents. The core structure of this compound combines several key features of interest:

-

The Benzamide Core: A versatile scaffold known for its role in various therapeutic agents.

-

The Furan Ring: An electron-rich aromatic heterocycle present in numerous biologically active natural products and synthetic compounds, recognized for its diverse pharmacological activities including antibacterial, antifungal, and anti-inflammatory effects.[4][5]

-

Bromo and Methoxy Substituents: These groups on the phenyl ring offer opportunities for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.

This guide will detail a proposed synthetic route, predict key physicochemical characteristics, and explore potential avenues for biological investigation, providing a foundational resource for researchers interested in this and related molecules.

Synthesis and Mechanism

The most direct and logical synthetic route to this compound is via the amide coupling of 4-bromo-3-methoxybenzoic acid and furfurylamine. This reaction is a standard transformation in organic chemistry, typically proceeding through the activation of the carboxylic acid.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from standard amide coupling procedures for structurally similar benzoic acids.

-

Preparation: To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add furfurylamine (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.

-

Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1072944-36-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂BrNO₃ | [2] |

| Molecular Weight | 310.14 g/mol | [2] |

| Appearance | Likely an off-white to pale yellow solid | Analogy to similar benzamides |

| Purity | Typically supplied at ≥98% | [2] |

| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General solubility of benzamides |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | - |

Potential Biological Activity and Applications

The structural motifs within this compound suggest several potential areas of biological investigation. It is important to note that the following are hypotheses based on the activities of structurally related compounds.

-

Anticancer Potential: Substituted benzamides are a well-established class of anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[6][7] The benzamide core of the target molecule could potentially interact with the active sites of various enzymes implicated in cancer progression.

-

Anti-inflammatory and Analgesic Properties: Furan derivatives have been reported to possess anti-inflammatory and analgesic activities.[4][5] The combination of the furan and benzamide moieties may lead to compounds with dual activity profiles.

-

Enzyme Inhibition: The substituted benzamide scaffold can be tailored to inhibit specific enzymes. Further chemical modifications could lead to the development of potent and selective inhibitors for various therapeutic targets.

Hypothetical Experimental Workflow: In Vitro Anticancer Screening

To investigate the potential anticancer activity of this compound, a standard in vitro cell viability assay, such as the MTT assay, could be employed.

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data is currently limited, this guide provides a robust theoretical framework for its synthesis and exploration of its biological activities. The proposed protocols and hypotheses serve as a valuable starting point for researchers aiming to unlock the therapeutic potential of this and related novel chemical structures.

References

- 1. This compound | 1072944-36-5 | Benchchem [benchchem.com]

- 2. 1072944-36-5 | this compound - Moldb [moldb.com]

- 3. N-(Furan-2-ylmethyl)4-bromo-3-methoxybenzamide, CasNo.1072944-36-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 4. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Compound N-[(furan-2-yl)methyl]-4-methoxy-N-[(4-methylphenyl)methyl]benzamide -... [chemdiv.com]

- 7. N-(furan-2-ylmethyl)-2-hydroxy-4-methoxy-N-(thiophen-2-ylmethyl)benzamide | C18H17NO4S | CID 2099188 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of furan-containing benzamides

An In-Depth Technical Guide to the Biological Activity of Furan-Containing Benzamides: From Synthesis to Therapeutic Potential

Executive Summary

Furan-containing benzamides represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, mechanisms of action, and therapeutic potential of this important class of compounds. By strategically combining the electron-rich furan ring with the versatile benzamide moiety, chemists have developed potent agents with anticancer, antimicrobial, and anti-inflammatory properties.[1] This document delves into the causal reasoning behind synthetic strategies, elucidates key structure-activity relationships (SAR), and presents detailed, field-proven protocols for biological evaluation. The central thesis is that the synergistic interplay between the furan and benzamide components can be rationally exploited to design next-generation therapeutics with enhanced efficacy, selectivity, and optimized pharmacokinetic profiles.[2][3]

The Furan-Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The strategic combination of a furan ring and a benzamide group creates a molecular architecture with significant potential for drug discovery. These two moieties are not merely linked; they interact to create a pharmacophore with unique electronic and steric properties that facilitate diverse interactions with biological targets.[3]

The Furan Moiety: Physicochemical Properties and Pharmacophoric Significance

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.[4] Its electron-rich nature allows it to engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atom as an acceptor), π–π stacking, and other electrostatic interactions crucial for binding to enzymes and receptors.[1][3] Furan's aromaticity confers metabolic stability, while its distinct hydrophilic-lipophilic balance makes it an effective bioisostere for other aromatic systems like phenyl or thiophene rings, allowing for the fine-tuning of a drug candidate's bioavailability and receptor interactions.[1][3]

The Benzamide Moiety: A Versatile Functional Group in Drug Design

The benzamide group is a cornerstone of medicinal chemistry, present in numerous approved drugs. Its amide linkage provides a rigid, planar unit capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This dual capacity allows it to form strong, directional interactions within protein binding pockets, often serving as an anchor for the entire molecule. Furthermore, the benzene ring of the benzamide can be readily substituted, providing a vector for optimizing potency, selectivity, and pharmacokinetic properties.

Synergistic Effects in Furan-Containing Benzamides

The fusion of these two moieties creates a scaffold with enhanced therapeutic potential. The furan ring can be tailored to interact with hydrophobic pockets or engage in specific electronic interactions, while the benzamide provides a robust anchoring point. This combination has proven particularly effective in the design of enzyme inhibitors and agents that disrupt protein-protein interactions. A notable example is the development of 2,5-disubstituted furan derivatives with a benzamide motif, which have shown promise in overcoming P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells.[5][6]

Synthetic Strategies and Methodologies

The modular nature of furan-containing benzamides allows for their synthesis through convergent strategies, most commonly involving the coupling of a furan-containing carboxylic acid (or its activated derivative) with a substituted aniline.

General Synthetic Pathways

The most prevalent approach involves an amide coupling reaction. A furan-2-carboxylic acid or furan-3-carboxylic acid is activated, typically by conversion to an acid chloride or through the use of peptide coupling reagents (e.g., EDCI, HOBt), and then reacted with an appropriately substituted aminobenzene (aniline) to form the final benzamide product. This method is highly modular, as a wide variety of commercially available or readily synthesized furans and anilines can be used to generate large libraries of compounds for screening.

Workflow Diagram: General Synthesis of Furan-Benzamides

Caption: General synthetic workflow for furan-containing benzamides.

Key Experimental Protocol: Synthesis of N-(4-chlorophenyl)furan-2-carboxamide

This protocol is a representative example of the amide coupling methodology.

Objective: To synthesize a model furan-benzamide compound to demonstrate the core chemical transformation.

Materials:

-

Furan-2-carbonyl chloride

-

4-chloroaniline

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the solution. This base acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

Acyl Chloride Addition: Add furan-2-carbonyl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Quenching and Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, saturated NaHCO3 (2 x 20 mL) to remove any unreacted acid chloride, and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-chlorophenyl)furan-2-carboxamide.

Self-Validation: The purity and identity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the synthesis.

Spectrum of Biological Activities and Mechanisms of Action

Furan-containing benzamides have been investigated for a wide array of therapeutic applications, primarily focusing on oncology, infectious diseases, and inflammatory conditions.[1][7]

Anticancer Activity

This class of compounds exhibits significant potential in oncology through multiple mechanisms of action.[8][9][10]

4.1.1 Mechanism: Overcoming P-glycoprotein Mediated Multidrug Resistance Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[5] Certain 2,5-disubstituted furan-benzamides have been identified as potent P-gp inhibitors.[6] They act by binding to the transporter, competitively inhibiting its ability to pump chemotherapeutic drugs out of the cancer cell. This restores the intracellular concentration of the anticancer drug, re-sensitizing the resistant cells to treatment.[5]

4.1.2 Signaling Pathway Diagram: P-gp Efflux Pump Inhibition

Caption: Inhibition of P-gp mediated drug efflux by furan-benzamides.

Antimicrobial Activity

The furan scaffold is a component of several established antimicrobial agents, and furan-benzamides continue this legacy.[2][11] They have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[12][13] The mechanism often involves the disruption of essential cellular processes. For instance, nitrofurans (a related class) are known to be reductively activated within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[3] Similar bio-reductive activation pathways may be at play for some furan-benzamide derivatives.

4.2.1 Data Summary Table: Minimum Inhibitory Concentrations (MICs) of Representative Compounds

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Furan-3-carboxamides | Candida albicans | 8 - 64 | [13] |

| Benzofuran Amides | Staphylococcus aureus | 6.25 - 12.5 | [14] |

| Benzofuran Amides | Escherichia coli | 12.5 - 25 | [14] |

| Aryl Furan Derivatives | S. aureus, E. coli | 16 - 32 | [2] |

Note: This table synthesizes data from multiple sources to illustrate the range of activity.

Anti-inflammatory Activity

Furan-containing compounds have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade.[15][16] Several diaryl furanone derivatives have been studied as selective COX-2 inhibitors, with potencies comparable or superior to marketed drugs like rofecoxib.[2] The benzamide moiety can further enhance binding to the cyclooxygenase (COX) active site.

4.3.1 Mechanism: COX Enzyme Inhibition Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. Furan-benzamides can act as competitive inhibitors, occupying the active site of COX-1 and/or COX-2, thereby blocking prostaglandin synthesis and reducing inflammation, pain, and fever.[15]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design.

Influence of Substituents on the Furan Ring

-

Position of Linkage: The connection point of the carboxamide group to the furan ring (position 2 vs. 3) can significantly alter the molecule's geometry and its fit within a biological target.

-

Substituents at Position 5: For anticancer agents targeting P-gp, bulky or lipophilic groups at the 5-position of the furan ring are often crucial for potent inhibitory activity.[5] Electron-withdrawing groups, such as a nitro group, can enhance antimicrobial activity through reductive activation.[3]

Role of Substitution Patterns on the Benzamide Moiety

The substitution pattern on the phenyl ring of the benzamide is a key determinant of activity and selectivity.

-

Para-substitution: Halogens (e.g., -Cl, -F) or small alkyl groups at the para-position often lead to increased potency.

-

Ortho/Meta-substitution: Substituents at these positions can influence the torsional angle between the phenyl ring and the amide plane, which can be critical for optimal binding to a target protein. In the development of P-gp inhibitors, an N-phenylbenzamide was identified as a critical pharmacophore for high activity.[5][6]

Logical Relationship Diagram: Key SAR Principles

Caption: Key structure-activity relationship principles for furan-benzamides.

Key Experimental Protocols for Biological Evaluation

Rigorous and validated in vitro and in vivo assays are essential to characterize the biological activity of newly synthesized compounds.

Workflow Diagram: Biological Evaluation Cascade

Caption: A typical workflow for the biological evaluation of novel compounds.

Protocol: P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)

Objective: To determine if a test compound can inhibit the efflux function of P-gp in a resistant cancer cell line (e.g., MCF-7/ADR).[5]

Principle: Rhodamine 123 (Rh123) is a fluorescent substrate of P-gp. In P-gp overexpressing cells, Rh123 is rapidly pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an accumulation of Rh123 and a corresponding increase in fluorescence.

Materials:

-

MCF-7/ADR (P-gp overexpressing) and MCF-7 (parental) cell lines

-

Rhodamine 123 (stock solution in DMSO)

-

Test compounds (dissolved in DMSO)

-

Verapamil (positive control inhibitor)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed MCF-7/ADR and MCF-7 cells into a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-incubation: Remove the medium and wash cells with PBS. Add fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 20 µM). Include wells for a vehicle control (DMSO) and a positive control (Verapamil, ~10 µM). Incubate for 1-2 hours.

-

Rhodamine 123 Loading: Add Rh123 to each well to a final concentration of 5 µM. Incubate for 90 minutes at 37 °C, protected from light.

-

Wash: Remove the medium and wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular Rh123.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a plate reader (e.g., Ex: 485 nm, Em: 528 nm).

-

Data Analysis: Calculate the fold-increase in fluorescence for each compound concentration relative to the vehicle control. A significant increase in fluorescence in MCF-7/ADR cells indicates P-gp inhibition.

Future Perspectives and Drug Development Challenges

While the furan-benzamide scaffold holds immense promise, several challenges must be addressed in the transition from bench to bedside.

-

Optimizing Pharmacokinetics: Early-stage assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is critical. Modifications to the scaffold may be needed to improve oral bioavailability, reduce metabolic degradation, and prolong half-life.[2]

-

Toxicity and Off-Target Effects: The furan moiety can sometimes be metabolized to reactive intermediates.[17] Careful toxicological profiling is required to identify candidates with a wide therapeutic window and minimal off-target effects.

-

Exploring Novel Targets: The versatility of the scaffold should be leveraged to explore novel therapeutic targets beyond the well-trodden paths of oncology and infectious disease, such as neurodegenerative disorders or metabolic diseases.[10][18]

Conclusion

Furan-containing benzamides are a versatile and powerful class of molecules with a diverse range of demonstrated biological activities. Their modular synthesis allows for extensive structure-activity relationship exploration, enabling the rational design of potent and selective agents. By targeting key cellular machinery involved in cancer, microbial infections, and inflammation, these compounds have established themselves as a scaffold of significant interest for modern drug discovery. Future research focused on optimizing their drug-like properties and minimizing potential toxicity will be crucial in translating their preclinical promise into clinically effective therapeutics.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jopcr.com [jopcr.com]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Therapeutic Potential of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Preamble: Charting a Course for a Novel Chemical Entity

The compound N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide represents a novel chemical entity for which public domain data on biological activity is not yet available. This guide, therefore, serves not as a retrospective analysis but as a strategic roadmap for its systematic investigation. As a Senior Application Scientist, my objective is to provide a robust, scientifically-grounded framework for elucidating the therapeutic potential of this molecule. We will proceed from foundational structural analysis to hypothesis-driven computational screening and culminate in a rigorous experimental validation cascade. This document is designed to empower research teams to unlock the mechanistic secrets and therapeutic promise of this compound.

The molecular architecture, featuring a furan ring linked to a substituted benzamide core, provides our initial clues. The furan scaffold is a privileged structure in medicinal chemistry, integral to a wide array of compounds with demonstrated pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Concurrently, the N-substituted benzamide moiety is a well-established pharmacophore. Derivatives have been developed as potent inhibitors of targets ranging from tubulin and tyrosinase to butyrylcholinesterase and key regulators of inflammatory pathways[4][5][6][7].

Our investigation will be guided by the synthesis of these two pharmacological worlds, leveraging structure-activity relationships from related compounds to build a set of testable hypotheses.

Section 1: Molecular Profile and Druggability Assessment

Before embarking on target identification, a fundamental analysis of the compound's physicochemical properties is essential. These parameters, summarized in Table 1, govern its potential for oral bioavailability and membrane permeability, offering a preliminary assessment of its "druggability" according to established principles like Lipinski's Rule of Five.

| Property | Value | Source |

| Molecular Formula | C13H12BrNO3 | --INVALID-LINK--[8] |

| Molecular Weight | 310.14 g/mol | --INVALID-LINK--[8] |

| XLogP3 | 2.9 | --INVALID-LINK--[9] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[9] |

| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[9] |

| Rotatable Bond Count | 4 | --INVALID-LINK--[9] |

Note: Data is for the closely related N-(furan-2-ylmethyl) 4-bromo-3-methylbenzamide as a proxy.

The compound's properties are well within the ranges indicative of good drug-like potential, justifying a deeper investigation into its specific biological targets.

Section 2: Hypothesis Generation - Putative Therapeutic Areas

Based on the extensive pharmacology of its core scaffolds, we can hypothesize several high-priority therapeutic areas for investigation:

-

Oncology: The furan nucleus is found in numerous anticancer agents, and specific benzamide derivatives are known to induce S-phase cell cycle arrest or inhibit tubulin polymerization[2][4][10]. The combined scaffold may offer novel cytotoxic or cytostatic mechanisms.

-

Inflammatory Diseases: Certain benzamides and nicotinamides are recognized for their anti-inflammatory properties, primarily through the inhibition of the NF-κB transcription factor, a central regulator of inflammatory responses[7][11].

-

Neurodegenerative Disorders: N-benzyl benzamide derivatives have recently been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), a key target in the symptomatic treatment of advanced Alzheimer's disease[6][8].

-

Infectious Diseases: The furan ring is a component of various antibacterial and antifungal agents[1][11]. Furthermore, N-benzylbenzamides have been developed as direct inhibitors of Mycobacterium tuberculosis InhA, bypassing common resistance mechanisms[9].

Section 3: A Systematic Approach to Target Identification & Validation

We propose a two-pronged strategy: an initial, expansive in silico screening phase to generate a prioritized list of candidate targets, followed by a rigorous, multi-tiered experimental validation phase.

Part 1: In Silico Target Prediction Workflow

Computational, or in silico, methods provide a rapid and cost-effective means to scan the known proteome for potential binding partners of a novel small molecule, transforming a wide-ranging search into a focused set of testable hypotheses[12][13].

Caption: In Silico Target Prediction Workflow.

Methodology: Ligand-Based Prediction

This approach is predicated on the principle that structurally similar molecules often share biological targets[14].

-

Tool Selection: Utilize publicly accessible, robust web servers such as SwissTargetPrediction [14][15]. These platforms maintain vast libraries of bioactive ligands with experimentally confirmed targets.

-

Execution: Input the SMILES string of this compound. The server will compute both 2D (fingerprint) and 3D (shape) similarity against its library.

-

Output Analysis: The tool generates a ranked list of potential targets based on similarity scores. The output should be scrutinized for target classes that align with our initial hypotheses (e.g., kinases, proteases, GPCRs).

Part 2: Experimental Target Validation Workflow

Computational predictions must be considered hypotheses until they are confirmed through direct experimental evidence. We propose a phased approach, moving from confirmation of direct physical binding to validation in a complex biological system.

Caption: Experimental Target Validation Workflow.

Phase 1 Protocol: Thermal Shift Assay (TSA) for Direct Target Engagement

Causality: TSA is a primary validation step because it provides direct, label-free evidence of a physical interaction between the compound and a purified protein target. The principle is that ligand binding stabilizes a protein's structure, increasing its melting temperature (Tm).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilute the purified recombinant target protein to a final concentration of 2-5 µM in a suitable buffer (e.g., HEPES-buffered saline).

-

Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

-

-

Assay Setup (96-well qPCR plate):

-

In each well, add the protein solution.

-

Add the compound across a range of final concentrations (e.g., 0.1 µM to 100 µM), ensuring the final DMSO concentration is constant and low (<1%). Include a DMSO-only vehicle control.

-

Add the fluorescent dye to each well.

-

Seal the plate securely.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Run a melt curve program: heat the plate from 25°C to 95°C with a ramp rate of 0.5-1°C per minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence versus temperature for each concentration.

-

Calculate the Tm for each curve (the peak of the first derivative).

-

A dose-dependent increase in Tm (a "thermal shift") confirms direct binding.

-

Phase 2 Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: While TSA confirms binding to a purified protein, CETSA validates that the compound can enter a cell and engage its target in the complex intracellular environment. This is a critical self-validating step, bridging the gap between in vitro biochemistry and cell biology.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture an appropriate cell line (e.g., a cancer cell line for an oncology target) to ~80% confluency.

-

Treat the cells with the compound at various concentrations (and a vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a lysis buffer.

-

Aliquot the cell suspension into separate PCR tubes for each temperature point.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

-

-

Protein Extraction and Analysis:

-

Lyse the cells completely (e.g., via freeze-thaw cycles).

-

Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature point using Western Blot or ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble target protein versus temperature.

-

In the presence of a binding compound, the curve will shift to the right, indicating that more protein remains in solution at higher temperatures. This confirms intracellular target engagement.

-

Section 4: Hypothetical Signaling Pathway Modulation

To illustrate the potential mechanism of action, let us consider the hypothesis that our compound acts as an anti-inflammatory agent by inhibiting the NF-κB pathway, a mechanism suggested for some benzamides[7].

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a plausible mechanism where the compound inhibits the IKK complex, preventing the degradation of IκBα and trapping the NF-κB dimer in the cytoplasm. The experimental validation would involve a biomarker assay (Protocol 4) to measure the phosphorylation of IκBα or a reporter assay to measure NF-κB transcriptional activity.

Conclusion and Forward Outlook

This compound stands as a compound of significant interest, born from the convergence of two pharmacologically rich scaffolds. While its specific targets remain to be discovered, this guide provides a comprehensive and logical framework for that discovery process. By integrating predictive computational screening with a multi-tiered, self-validating experimental workflow, researchers can systematically and efficiently identify its primary biological targets, elucidate its mechanism of action, and ultimately determine its therapeutic utility. The journey from a novel molecule to a potential therapeutic begins with a rigorous, hypothesis-driven, and experimentally validated strategy as outlined herein.

References

- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Buy N-benzylbenzamidine [smolecule.com]

- 5. N-Benzylbenzamide = 98 1485-70-7 [sigmaaldrich.com]

- 6. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]

- 14. academic.oup.com [academic.oup.com]

- 15. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide

Abstract

N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide is a novel synthetic compound that merges two pharmacologically significant scaffolds: the furan ring and a substituted benzamide. While the specific biological activities of this molecule are yet to be fully elucidated, its structural components suggest a strong potential for therapeutic relevance, particularly in oncology. Furan derivatives are known to exhibit a wide array of biological effects, including anti-cancer and anti-inflammatory properties.[1][2][3][4] Similarly, N-substituted benzamides have been demonstrated to induce apoptosis and inhibit cell proliferation, with some analogs acting as targeted enzyme inhibitors.[5][6][7] This in-depth technical guide presents a strategic and methodical approach to systematically unravel the mechanism of action of this compound. Our central hypothesis is that this compound functions as a modulator of a key signaling pathway implicated in cancer progression, potentially through the inhibition of a specific protein kinase, ultimately leading to apoptotic cell death in malignant cells. This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the requisite experimental workflows, from initial target class identification to in-depth mechanistic studies, to validate this hypothesis and fully characterize the compound's therapeutic potential.

Introduction: A Compound of Intriguing Potential

The convergence of a furan moiety and a 4-bromo-3-methoxybenzamide core in this compound creates a molecule with a unique electronic and steric profile. The furan ring, a versatile heterocyclic scaffold, is a constituent of numerous biologically active compounds and can engage in various non-covalent interactions with biological macromolecules.[1][8] The substituted benzamide portion, on the other hand, is a well-established pharmacophore found in a range of approved drugs. The bromine and methoxy substituents on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and target binding affinity.

Given the established anticancer activities of related chemical classes, we hypothesize that this compound exerts its biological effects through the targeted disruption of a critical oncogenic signaling pathway. A plausible primary mechanism is the inhibition of a protein kinase, a class of enzymes frequently dysregulated in cancer. This guide outlines a phased experimental approach to rigorously test this hypothesis.

Phase 1: Broad Spectrum Target Class Identification

The initial phase of our investigation is designed to ascertain the broad biological activity profile of the compound and to determine if it interacts with a general class of therapeutic targets.

Kinase Inhibition Profiling

Protein kinases are a major class of drug targets in oncology.[9] A broad-panel kinase screen will provide a rapid assessment of the compound's potential as a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A 10-point serial dilution series should be prepared to determine the IC50 value.

-

Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a diverse panel of human kinases (e.g., Eurofins' KinaseProfiler™ or KINOMEscan®).[10]

-

Assay Performance: The kinase assays are typically performed in a microplate format.[11] The compound at various concentrations is incubated with the kinase, a suitable substrate, and ATP.

-

Detection Method: The kinase activity can be measured using various methods, such as radiometric assays that detect the incorporation of radiolabeled phosphate into the substrate, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction (e.g., Promega's Kinase-Glo® assay).[9][11][12]

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| Kinase A | 95% | 0.5 |

| Kinase B | 88% | 1.2 |

| Kinase C | 25% | > 10 |

| ... | ... | ... |

This table will be populated with the experimental data to identify the most potently inhibited kinases.

General Cytotoxicity Screening

To assess the compound's effect on cell viability, a cytotoxicity assay will be performed across a panel of cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., representing different tissue origins) in appropriate media.

-

Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Phase 2: Elucidation of the Cellular Phenotype

Following the initial screening, the focus shifts to understanding the cellular consequences of compound treatment in sensitive cancer cell lines. Based on the known activities of benzamide derivatives, we will investigate the induction of apoptosis.[5]

Apoptosis Induction Assays

A hallmark of many successful anticancer agents is their ability to induce programmed cell death. We will employ a suite of assays to confirm and quantify apoptosis.[13][14][15][16][17]

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Treat a sensitive cancer cell line with this compound at its IC50 concentration for various time points.

-

Assay Procedure: Use a commercial Caspase-Glo® 3/7 Assay kit (Promega) according to the manufacturer's instructions.[14] This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Staining: After treatment with the compound, harvest the cells and stain them with FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Experimental Protocol: TUNEL Assay

-

Cell Preparation: Fix and permeabilize the treated cells on a slide.

-

TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.[13]

-

Microscopy: Visualize the stained cells using fluorescence microscopy.

Visualization of Apoptotic Pathway

Caption: Hypothesized apoptotic signaling pathway induced by the compound.

Phase 3: Pinpointing the Molecular Target

The goal of this phase is to identify the specific molecular target(s) of this compound. This is a critical step in understanding its mechanism of action and for future drug development efforts.[18][19][20][21]

Target Identification Strategies

A combination of computational and experimental approaches will be employed.

Computational Approach: Molecular Docking

If a primary kinase target is identified in the initial screen, molecular docking studies can be performed to predict the binding mode of the compound to the kinase's active site.[7][22]

Experimental Approach: Affinity-Based Proteomics

This powerful technique can identify direct binding partners of the compound from the entire proteome.

Experimental Protocol: Affinity Chromatography

-

Compound Immobilization: Synthesize a derivative of this compound with a linker for immobilization onto a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a lysate from a sensitive cancer cell line.

-

Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads.

-

Elution: Elute the proteins that have bound to the compound.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Phase 4: In-depth Mechanistic Validation

Once a putative target is identified, this final phase will focus on validating the target and elucidating the downstream signaling consequences of its modulation by the compound.

Target Validation

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm the direct binding of the compound to the target protein in a cellular context.

Experimental Protocol: Target Knockdown/Overexpression

-

siRNA/shRNA-mediated knockdown: Silencing the expression of the putative target should phenocopy the effects of the compound, or render the cells less sensitive to the compound.

-

Overexpression: Overexpressing the target protein may lead to increased resistance to the compound.

Downstream Signaling Analysis

Experimental Protocol: Western Blotting

Western blotting will be used to analyze the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the identified target. For example, if the target is a kinase in the MAPK pathway, the phosphorylation of MEK and ERK would be examined.

Visualization of Experimental Workflow

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 凋亡分析检测 [sigmaaldrich.com]

- 14. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. blog.cellsignal.com [blog.cellsignal.com]

- 17. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Drug Discovery Workflow - What is it? [vipergen.com]

- 19. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]

- 21. From Target Identification to Approval: Understanding Drug Discovery Cycles – Home 1 [liveonbiolabs.com]

- 22. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Guide to the Spectroscopic Characterization of N-(Furan-2-ylmethyl)-4-bromo-3-methoxybenzamide

Abstract: This technical guide provides a comprehensive theoretical analysis of the spectroscopic data for the novel compound N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide (CAS No. 1072944-36-5). In the absence of publicly available experimental spectra, this document leverages advanced predictive models and established spectroscopic principles to construct a detailed interpretation of the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in empirical data from structurally related furan and benzamide derivatives, offering a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar molecular entities. This guide is intended to serve as a valuable resource for scientists in drug discovery and medicinal chemistry, providing foundational knowledge for the structural elucidation of this compound.

Introduction: The Significance of Spectroscopic Elucidation

N-(Furan-2-ylmethyl)-4-bromo-3-methoxybenzamide is a molecule of interest in medicinal chemistry and drug development due to the presence of the biologically active furan and substituted benzamide moieties. The precise characterization of its molecular structure is a prerequisite for understanding its chemical properties, reactivity, and potential pharmacological activity. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment.

This guide will present a detailed, albeit theoretical, exploration of the key spectroscopic features of this compound. The predictions are derived from a combination of computational tools and an in-depth analysis of the known spectroscopic behavior of its constituent fragments: the 4-bromo-3-methoxybenzoyl group and the furfurylamine moiety.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would provide a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships.

Predicted Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of the target molecule. These predictions are based on established empirical models and data from similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5' (Furan) | ~7.35 | Doublet of doublets (dd) | J ≈ 1.8, 0.8 | 1H |

| H-3' (Furan) | ~6.30 | Doublet of doublets (dd) | J ≈ 3.2, 1.8 | 1H |

| H-4' (Furan) | ~6.20 | Doublet of doublets (dd) | J ≈ 3.2, 0.8 | 1H |

| H-2 (Benzamide) | ~7.65 | Doublet (d) | J ≈ 2.0 | 1H |

| H-6 (Benzamide) | ~7.50 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | 1H |

| H-5 (Benzamide) | ~7.60 | Doublet (d) | J ≈ 8.5 | 1H |

| Methylene (-CH₂-) | ~4.60 | Doublet (d) | J ≈ 5.5 | 2H |

| Amide (-NH-) | ~6.50 | Triplet (t) | J ≈ 5.5 | 1H |

| Methoxy (-OCH₃) | ~3.90 | Singlet (s) | - | 3H |

Interpretation and Rationale

-

Furan Protons (H-3', H-4', H-5'): The furan ring protons are expected in the aromatic region, with H-5' being the most deshielded due to its proximity to the furan oxygen. The characteristic coupling patterns (doublet of doublets) arise from the vicinal and long-range couplings typical of a 2-substituted furan ring[1].

-

Benzamide Protons (H-2, H-5, H-6): The protons on the substituted benzene ring will exhibit a splitting pattern dictated by their relative positions. H-5 is expected to be a doublet due to coupling with H-6. H-6 will be a doublet of doublets from coupling to both H-5 and H-2. H-2 will appear as a narrow doublet due to a smaller meta-coupling with H-6. The bromine and methoxy substituents influence the chemical shifts of these protons.

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing amide nitrogen and the furan ring, leading to a downfield shift. They will appear as a doublet due to coupling with the amide proton.

-

Amide Proton (-NH-): The chemical shift of the amide proton can be variable and is dependent on solvent and concentration. It is expected to be a triplet due to coupling with the two equivalent methylene protons.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a characteristic singlet in the upfield region.

Experimental Protocol for ¹H NMR

-